

An In-depth Technical Guide to 2,6-Benzothiazolediamine and Its Tetrahydro Derivative

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Compound of Interest

Compound Name: **2,6-Benzothiazolediamine**

Cat. No.: **B112751**

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **2,6-benzothiazolediamine** and its pivotal derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

2,6-Benzothiazolediamine

2,6-Benzothiazolediamine is an aromatic heterocyclic compound containing a fused benzene and thiazole ring system with two amino substituents.

Chemical Structure and Properties

The chemical structure and key properties of **2,6-benzothiazolediamine** are summarized below.

Table 1: Chemical and Physical Properties of **2,6-Benzothiazolediamine**

Property	Value	Reference(s)
IUPAC Name	1,3-benzothiazole-2,6-diamine	[1]
Synonyms	2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole	[2]
CAS Number	5407-51-2	[1]
Molecular Formula	C ₇ H ₇ N ₃ S	[1]
Molecular Weight	165.22 g/mol	[1]
Appearance	Not specified, likely a solid	
Melting Point	207 °C	[3]
Boiling Point	404.4 °C at 760 mmHg	[3]
Topological Polar Surface Area	93.2 Å ²	[1]
XLogP3	1.3	[1]

Spectral Data

Key spectral data for the characterization of **2,6-benzothiazolediamine** are compiled in the following table.

Table 2: Spectral Data for **2,6-Benzothiazolediamine**

Technique	Data	Reference(s)
Mass Spectrometry	Top Peak (m/z): 165	[2]
Infrared (IR) Spectroscopy	Data available, specific peaks not detailed in search results.	[4]
¹³ C NMR Spectroscopy	Data available, specific shifts not detailed in search results.	[2]

Synthesis

A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of bromine in acetic acid.[5][6]

A representative protocol adapted from general methods is as follows:

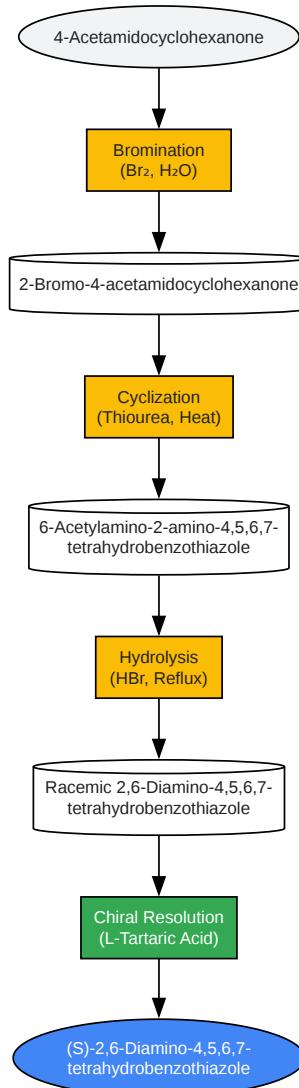
- To a solution of p-phenylenediamine in glacial acetic acid, add potassium thiocyanate and stir the mixture at room temperature.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Neutralize the reaction mixture with an aqueous ammonia solution to precipitate the product.
- Filter the precipitate, wash thoroughly with water, and dry to yield 2,6-diaminobenzothiazole.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

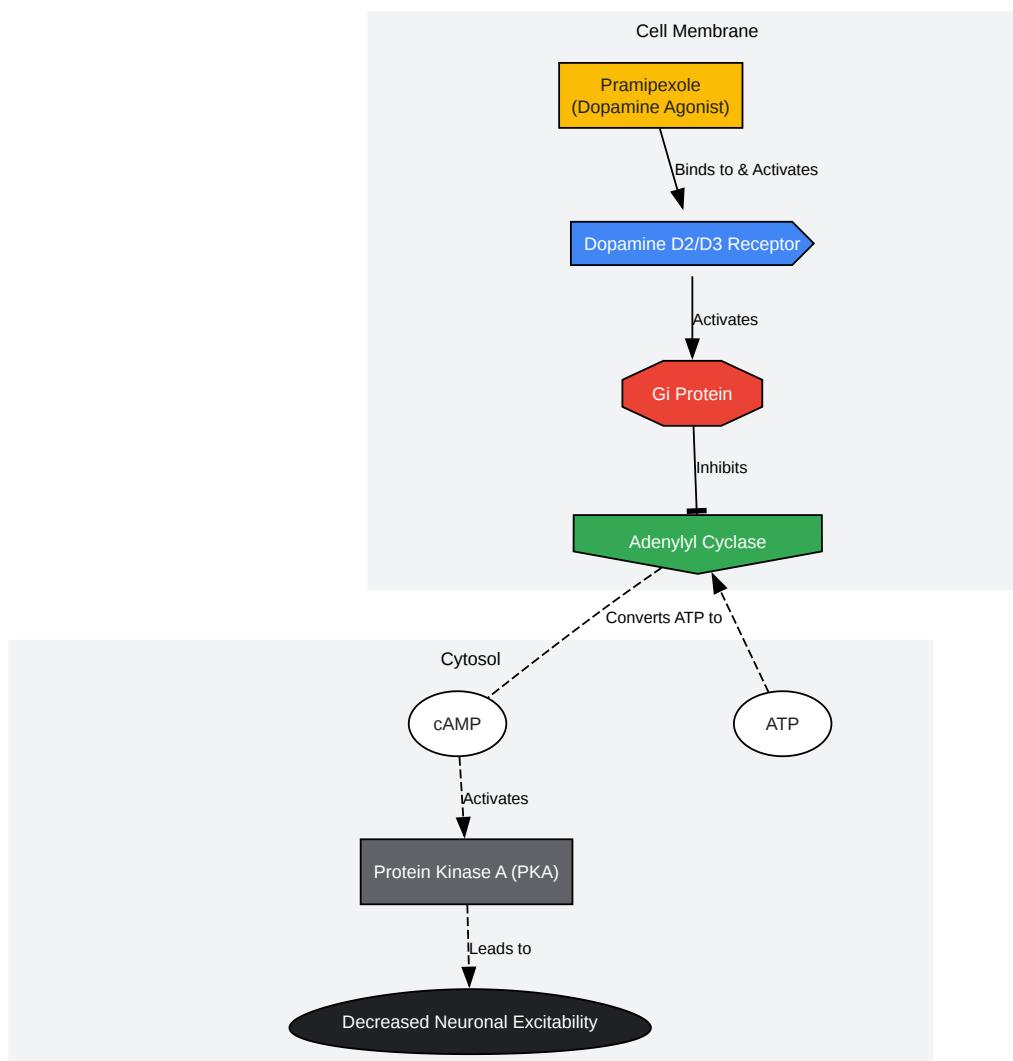
Biological Activity and Applications

Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8] Specifically, derivatives of 2-aminobenzothiazole have been investigated as potent and selective antitumor agents.[7] Some of these compounds are known to induce apoptosis in cancer cell lines.[7]

The antitumor activity of certain benzothiazole derivatives is linked to the induction of apoptosis. A simplified representation of an apoptotic pathway is shown below.







2,6-Benzothiazolediamine

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

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